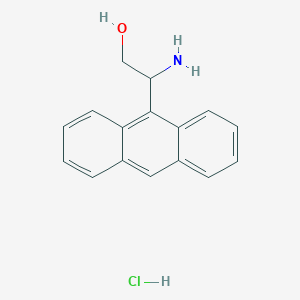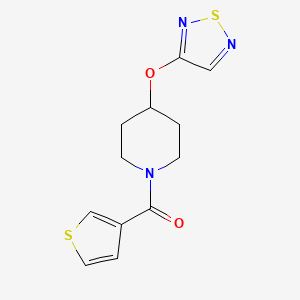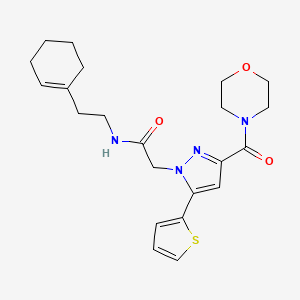![molecular formula C25H29N5O4 B2370805 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione CAS No. 676154-64-6](/img/structure/B2370805.png)
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione is a complex organic compound with a unique structure that combines a purine base with various functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the alkylation of a purine derivative with dibenzylamine and subsequent functionalization with a dihydroxypropyl group. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would be applicable.
Análisis De Reacciones Químicas
Types of Reactions
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione can undergo various types of chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to modify the functional groups, such as converting ketones to alcohols.
Substitution: The dibenzylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropyl group can yield ketones or carboxylic acids, while substitution of the dibenzylamino group can introduce new functional groups, leading to a variety of derivatives.
Aplicaciones Científicas De Investigación
8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in studies of reaction mechanisms and kinetics.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical assays and studies of enzyme inhibition.
Industry: Although not widely used industrially, its derivatives could find applications in materials science and catalysis.
Mecanismo De Acción
The mechanism of action of 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s purine base can mimic natural substrates or inhibitors, allowing it to bind to active sites and modulate biological activity. The dibenzylamino and dihydroxypropyl groups contribute to its binding affinity and specificity, influencing the pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- 8-[(Benzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
- 8-[(Methylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
- 8-[(Ethylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione
Uniqueness
What sets 8-[(Dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione apart from similar compounds is the presence of the dibenzylamino group, which enhances its binding properties and potential biological activity. This unique structural feature may confer advantages in terms of specificity and potency in various applications.
Propiedades
IUPAC Name |
8-[(dibenzylamino)methyl]-7-(2,3-dihydroxypropyl)-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29N5O4/c1-27-23-22(24(33)28(2)25(27)34)30(15-20(32)17-31)21(26-23)16-29(13-18-9-5-3-6-10-18)14-19-11-7-4-8-12-19/h3-12,20,31-32H,13-17H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPOFBGVNAGDAMO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN(CC3=CC=CC=C3)CC4=CC=CC=C4)CC(CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29N5O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![Ethyl 5-(3,4-dimethoxybenzamido)-3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370725.png)


![3-butoxy-N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]benzamide](/img/structure/B2370731.png)
![11-Chloro-5,11-dihydro-dibenzo[b,e]azepin-6-one](/img/structure/B2370732.png)
![(6-Chloro-2,3-dihydrobenzo[B][1,4]dioxin-2-YL)methanol](/img/structure/B2370733.png)
![N-(3-fluorophenyl)-2-[4-(4-methoxyphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetamide](/img/structure/B2370736.png)



![ethyl 3-(4-methoxyphenyl)-4-oxo-5-[2-(trifluoromethyl)benzamido]-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2370740.png)



